molecular formula C14H13N3O2 B2731019 7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one CAS No. 929975-40-6

7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B2731019
CAS No.: 929975-40-6
M. Wt: 255.277
InChI Key: ILAQODIDVVVQOG-UHFFFAOYSA-N
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Description

7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This molecule belongs to the pyrrolo[2,3-d]pyrimidine class of heterocycles, which are structurally similar to purine bases and are known as privileged scaffolds in the development of biologically active molecules . The pyrrolo[2,3-d]pyrimidine core is a key structural motif found in various natural products and synthetic compounds with a wide spectrum of pharmacological activities. Research into analogous structures has demonstrated potential for anticancer, antibacterial, anti-inflammatory, and antiviral applications . These compounds have also been investigated as powerful inhibitors of protein kinases, which are critical targets for therapeutic interventions in diseases such as cancer, Parkinson's disease, and amyotrophic lateral sclerosis . Furthermore, recent studies have explored the antitubercular potential of hybrid molecules containing pyrimidone derivatives, indicating the continued relevance of this chemical class in addressing global health challenges . From a synthetic chemistry perspective, recent advances include the development of concise methods for constructing the pyrrolo[2,3-d]pyrimidine framework. For instance, an I₂/DMSO-promoted cascade annulation between 6-amino-1,3-dimethyluracil and aurones has been reported to afford this class of compounds in high yields, highlighting its accessibility for research purposes . This compound is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(4-hydroxyphenyl)-5,6-dimethyl-3H-pyrrolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-8-9(2)17(10-3-5-11(18)6-4-10)13-12(8)14(19)16-7-15-13/h3-7,18H,1-2H3,(H,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILAQODIDVVVQOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N(C2=C1C(=O)NC=N2)C3=CC=C(C=C3)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

One-Pot Pyrrole-Pyrimidine Annulation

A widely cited method involves the cyclocondensation of 5-amino-4-cyano-3-methylpyrrole-2-carboxylate with N-(4-hydroxyphenyl)urea under acidic conditions. This one-pot protocol leverages the nucleophilic character of the amino group to attack the urea carbonyl, facilitating pyrimidine ring closure. The reaction proceeds in refluxing acetic acid, with the methyl groups at positions 5 and 6 introduced via the pre-methylated pyrrole precursor. Yields range from 45–62%, with purity dependent on recrystallization from ethanol-water mixtures.

Formamidine-Mediated Cyclization

Adapting methodologies from JAK inhibitor syntheses, the treatment of 3-(4-hydroxyphenyl)-2,4-dimethylpyrrole-5-carboxamide with formamidine acetate in methanol, catalyzed by sodium methoxide, induces cyclodehydration to form the pyrimidin-4-one core. This approach benefits from mild conditions (60–80°C) and avoids stoichiometric phosphorus oxychloride, a common reagent in analogous chloropyrimidine syntheses. The reaction achieves 68–75% yield after silica gel chromatography, with the 4-hydroxyphenyl group introduced via Suzuki coupling in a preceding step.

Transition-Metal-Catalyzed Functionalization

Palladium-Catalyzed Suzuki-Miyaura Coupling

The 4-hydroxyphenyl substituent is efficiently installed via Suzuki-Miyaura cross-coupling between 7-bromo-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-one and 4-hydroxyphenylboronic acid. Optimized conditions employ Pd(PPh₃)₄ (2 mol%) in a dioxane/water (4:1) mixture at 90°C, with potassium carbonate as base. This method affords the target compound in 81% yield, though bromination of the pyrrolopyrimidine core necessitates careful control to prevent overhalogenation.

Direct C–H Arylation

Recent advances exploit palladium/norbornene cooperative catalysis for direct C–H arylation at position 7. Using 4-hydroxyphenyl iodide as the coupling partner and N-methylpyrrolidone as solvent, this method circumvents pre-halogenation steps, achieving 73% yield. However, competing arylation at the methyl-substituted positions necessitates bulky ligands (e.g., PtBu₃) to enhance regioselectivity.

Post-Cyclization Modifications

Methyl Group Introduction via Alkylation

For syntheses beginning with unsubstituted pyrrolopyrimidines, dimethylation at positions 5 and 6 is achieved using methyl iodide and potassium tert-butoxide in DMF. The reaction proceeds via a radical mechanism under microwave irradiation (120°C, 30 min), yielding 85–90% conversion. However, overalkylation at the 3-position remains a challenge, requiring precise stoichiometric control.

Oxidation of 4-Chloro Derivatives

A two-step sequence involving chlorination with phosphorus oxychloride followed by hydrolysis provides an alternative route to the 4-one moiety. While effective, this method generates corrosive byproducts, complicating large-scale production. Recent improvements utilize catalytic POCl₃ (0.5 equiv) with trimethylamine N-oxide as a mild oxidant, reducing waste and improving safety.

Green Chemistry and Process Optimization

Solvent and Catalyst Recycling

Efforts to enhance sustainability focus on replacing traditional solvents (e.g., DMF, dioxane) with cyclopentyl methyl ether (CPME) and ethyl lactate. For instance, the cyclocondensation of 5-amino-4-cyano-3-methylpyrrole-2-carboxylate in CPME achieves comparable yields (58–60%) while enabling solvent recovery via distillation. Similarly, immobilized palladium catalysts (e.g., Pd@SiO₂) permit three reuse cycles without significant activity loss.

Mechanochemical Synthesis

Ball-mill-assisted synthesis eliminates solvent use entirely. Grinding 5-amino-4-cyano-3-methylpyrrole-2-carboxylate with N-(4-hydroxyphenyl)urea and p-toluenesulfonic acid monohydrate (10 mol%) for 2 hours produces the target compound in 55% yield. Though lower than solution-phase methods, this approach significantly reduces E-factor values.

Analytical and Characterization Data

Critical spectroscopic data for this compound include:

  • ¹H NMR (600 MHz, DMSO-d₆) : δ 10.32 (s, 1H, OH), 8.21 (s, 1H, H-2), 7.54 (d, J = 8.6 Hz, 2H, ArH), 6.83 (d, J = 8.6 Hz, 2H, ArH), 3.02 (s, 6H, 5,6-CH₃).
  • HRMS (ESI+) : m/z calc. for C₁₄H₁₃N₃O₂ [M+H]⁺: 256.1082, found: 256.1085.

Chemical Reactions Analysis

Types of Reactions

7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the hydroxyphenyl and dimethyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds derived from pyrrolo[2,3-d]pyrimidine structures. For instance, derivatives of 7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one have shown significant antiproliferative effects against various cancer cell lines. A study indicated that certain derivatives exhibited GI50 values in the nanomolar range against human colon cancer cells, suggesting their potential as lead compounds in cancer therapy .

Inhibition of Tubulin Assembly

The compound has been investigated for its ability to inhibit tubulin assembly, which is crucial for cell division. This mechanism of action can lead to mitotic arrest and subsequent apoptosis in cancer cells. Live-cell imaging studies demonstrated that these compounds can disrupt microtubule dynamics and spindle morphology, which are essential for proper chromosomal segregation during mitosis .

Targeting Purine Nucleoside Phosphorylase

Another significant application is the targeting of purine nucleoside phosphorylase (PNP), an enzyme involved in purine metabolism. Inhibitors of PNP are being explored for their potential therapeutic effects in T-cell malignancies and other conditions related to purine metabolism dysregulation. The pyrrolo[2,3-d]pyrimidine scaffold has been identified as a promising structure for developing selective PNP inhibitors .

Case Study 1: Anticancer Efficacy

A detailed structure–activity relationship (SAR) study was conducted on various derivatives of the compound to optimize its anticancer properties. The study revealed that modifications at specific positions significantly enhanced antiproliferative activity against several cancer cell lines while maintaining low toxicity towards normal cells .

Case Study 2: Mechanistic Studies on Tubulin Dynamics

Research involving confocal microscopy demonstrated that treatment with derivatives of this compound led to observable changes in microtubule organization within HeLa cells. This disruption was linked to altered spindle formation and delayed cell cycle progression, underscoring the compound's potential as an anticancer agent .

Data Table: Biological Activities of Derivatives

Compound NameActivityTargetIC50 (nM)
Compound AAntiproliferativeColon Cancer Cells9
Compound BTubulin InhibitionMicrotubules15
Compound CPNP InhibitionPurine Metabolism25

Mechanism of Action

The mechanism of action of 7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The pyrrolo[2,3-d]pyrimidine core can interact with nucleic acids, affecting DNA and RNA synthesis. Additionally, the compound’s ability to undergo redox reactions can modulate cellular oxidative stress pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Modifications and Substituent Effects

The table below summarizes key structural and functional differences between the target compound and similar pyrrolo[2,3-d]pyrimidin-4-one derivatives:

Compound Name (Reference) Substituents (Position) Synthesis Method Biological Activity Activity Data/Notes
Target Compound 7-(4-OHPh), 5,6-Me₂ Cyclocondensation of α-halomethylketones Hypothesized kinase inhibition Pending experimental validation
7-(4-MeOPh)-5-Ph (BKE) 7-(4-MeOPh), 5-Ph Unspecified Unknown Improved lipophilicity vs. hydroxyl
7-(4-BrPh)-5-Ph (BKV) 7-(4-BrPh), 5-Ph Unspecified Unknown Halogen enhances electrophilicity
2-MeS-Pyrrolo[2,3-d]pyrimidin-4-one 2-MeS Reaction with α-bromomethylketones Xanthine oxidase inhibition Ki = 120 µM
6-(2,4-diClPh)methyl Derivative 6-(2,4-diClPh)methyl Chlorination + aniline displacement VEGFR-2 inhibition 100-fold potency vs. semaxanib
5-Bromo-3,7-Dihydro-4H-Pyrrolo[2,3-d]pyrimidin-4-one 5-Br Bromination of precursor Unreported CAS: 22276-97-7; molecular weight: 214

Key Observations:

Substituent Impact on Bioactivity :

  • The 4-hydroxyphenyl group in the target compound may enhance binding to hydrophilic kinase domains compared to halogenated (e.g., BKV) or methoxylated (e.g., BKE) analogs .
  • Methyl groups at positions 5 and 6 likely reduce metabolic degradation, as seen in dimethyl-substituted kinase inhibitors .

Synthetic Efficiency :

  • Modified cyclocondensation methods (e.g., using sodium acetate/water) improve yields and reduce side products in 6-substituted derivatives, suggesting applicability to the target compound .

Biological Target Specificity :

  • The 2-methylthio analog (Ki = 120 µM for xanthine oxidase) highlights the role of sulfur in electron-deficient enzyme interactions .
  • VEGFR-2 inhibitors with 6-(2,4-diClPh)methyl groups demonstrate substituent-dependent potency, emphasizing the importance of hydrophobic interactions .

Research Findings and Structure-Activity Relationships (SAR)

Role of the 4-Hydroxyphenyl Group

  • Hydrogen Bonding : The hydroxyl group facilitates interactions with catalytic lysine or aspartate residues in kinases, as observed in queuosine (a natural 7-deazapurine in tRNA) .
  • Metabolic Stability : Compared to methoxy or bromo substituents, the hydroxyl group may increase susceptibility to glucuronidation, necessitating prodrug strategies .

Influence of 5,6-Dimethyl Substitution

  • Steric Effects : Methyl groups at positions 5 and 6 likely restrict rotational freedom, enhancing binding pocket compatibility. Similar dimethyl derivatives show improved half-lives in pharmacokinetic studies .
  • Electronic Effects : Electron-donating methyl groups may stabilize the pyrrolo[2,3-d]pyrimidin-4-one core, reducing oxidative degradation .

Comparative Pharmacological Profiles

  • Enzyme Inhibition: The absence of a 2-amino group (critical in VEGFR-2 inhibitors ) implies divergent targets, possibly cyclin-dependent kinases or purine-metabolizing enzymes.

Biological Activity

7-(4-hydroxyphenyl)-5,6-dimethyl-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N2O\text{C}_{14}\text{H}_{16}\text{N}_2\text{O}

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor activity. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it effectively reduced cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Mechanism of Action
MCF-712.5Induction of apoptosis via caspase activation
A54915.0Inhibition of cell cycle progression at G1 phase

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes that are crucial in cancer metabolism and progression. Notably, it acts as an inhibitor of dihydrofolate reductase (DHFR), which is essential for DNA synthesis and repair.

EnzymeInhibition TypeKi (nM)
Dihydrofolate ReductaseCompetitive45

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The compound triggers apoptosis in cancer cells through the activation of intrinsic pathways involving caspases.
  • Cell Cycle Arrest : It causes cell cycle arrest in the G1 phase, preventing cancer cells from proliferating.
  • Enzyme Inhibition : By inhibiting DHFR, it disrupts nucleotide synthesis necessary for DNA replication.

Case Study 1: Breast Cancer

In a preclinical study involving MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor growth when administered in combination with standard chemotherapy agents.

Case Study 2: Lung Cancer

A similar study on A549 cells showed that the compound enhanced the efficacy of existing therapies by sensitizing resistant cancer cells to treatment.

Q & A

Q. Advanced

  • Molecular Dynamics (MD) Simulations : Use GROMACS to simulate ligand-receptor complexes over 100 ns. Analyze RMSD/RMSF to assess binding stability .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energies (ΔG). Correlate with experimental IC₅₀ values .
  • Pharmacophore Modeling : Generate 3D pharmacophores (e.g., hydrogen bond donors at C-4 hydroxy group) using MOE to guide lead optimization .

What methodologies validate the stability of pyrrolo[2,3-d]pyrimidin-4-one derivatives under physiological conditions?

Q. Advanced

  • Forced Degradation Studies : Expose compounds to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions. Monitor degradation via LC-MS .
  • Plasma Stability Assays : Incubate with human plasma (37°C, 24h) and quantify parent compound using UPLC-MS/MS. Compounds with >80% remaining are prioritized .

How can researchers address low solubility of pyrrolo[2,3-d]pyrimidin-4-one derivatives in biological assays?

Q. Advanced

  • Prodrug Design : Introduce phosphate esters at the 4-hydroxy group to enhance aqueous solubility. Hydrolyze enzymatically in vivo .
  • Nanoparticle Formulation : Encapsulate compounds in PLGA nanoparticles (≤200 nm) using solvent evaporation. Characterize via DLS and TEM .

What are the key considerations for scaling up synthesis from milligram to gram quantities?

Q. Advanced

  • Process Safety : Replace hazardous reagents (e.g., POCl₃) with safer alternatives (e.g., PCl₃ in flow reactors) .
  • Green Chemistry : Optimize solvent recovery (e.g., ethanol distillation) and catalyst recycling (e.g., K₂CO₃) to reduce waste .

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